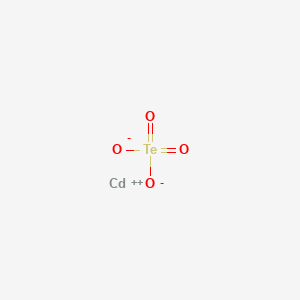

Cadmium tellurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cadmium tellurate: is an inorganic compound composed of cadmium and tellurium, with the chemical formula CdTeO₄. It is a colorless solid that is insoluble in water and exhibits semiconducting properties. This compound is part of the monoclinic crystal system and can also crystallize in cubic and hexagonal systems at higher temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium tellurate can be synthesized through the reaction of cadmium sulfate and sodium tellurate in an ammonia solution. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the purification of cadmium and tellurium from mining byproducts. The purified elements are then reacted under controlled conditions to produce this compound. This process may include steps such as vacuum distillation, reduction with hydrogen, and chemical etching to achieve high-quality crystals .

Chemical Reactions Analysis

Types of Reactions: Cadmium tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s semiconducting properties and its interaction with other chemical species .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other chalcogenides under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide and tellurium dioxide, while reduction can produce elemental cadmium and tellurium .

Scientific Research Applications

Chemistry: Cadmium tellurate is used in the synthesis of other cadmium-tellurium compounds and as a precursor for the production of cadmium telluride, a material widely used in photovoltaic cells .

Biology and Medicine: Research into the biological applications of this compound is limited due to its toxicity. its semiconducting properties make it a candidate for biosensor development and other diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of infrared optical materials and radiation detectors.

Mechanism of Action

The mechanism by which cadmium tellurate exerts its effects is primarily related to its semiconducting properties. The compound can absorb and emit light, making it useful in optoelectronic devices. At the molecular level, this compound interacts with light to excite electrons, which then move through the material to create an electric current .

Comparison with Similar Compounds

Cadmium telluride (CdTe): A stable crystalline compound used in solar cells and infrared optical windows.

Cadmium zinc telluride (CdZnTe): Used in solid-state X-ray detectors and gamma-ray detectors.

Mercury cadmium telluride (HgCdTe): An infrared-sensitive semiconductor material.

Uniqueness: Cadmium tellurate is unique due to its specific crystal structures and its ability to undergo various chemical reactions.

Properties

CAS No. |

15852-14-9 |

|---|---|

Molecular Formula |

CdO4Te |

Molecular Weight |

304.0 g/mol |

IUPAC Name |

cadmium(2+);tellurate |

InChI |

InChI=1S/Cd.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI Key |

ZTXUIQYSNNFFDU-UHFFFAOYSA-L |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)

![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)

![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)